molecular formula C16H14O6 B2993137 Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 288154-70-1

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B2993137
CAS No.: 288154-70-1
M. Wt: 302.282
InChI Key: BBHYQYNYQCHBGP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with the molecular formula C16H14O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by esterification to introduce the dimethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate apart is its specific structural configuration, which imparts unique chemical properties and biological activities. Its dimethyl ester groups, for instance, can influence its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYQYNYQCHBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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